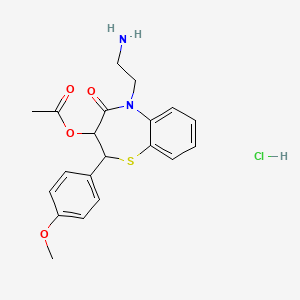

N,N-DidesmethylDiltiazem-d4Hydrochloride

Beschreibung

Significance of Stable Isotope Labeled Compounds

Role in Quantitative Analytical Chemistry

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative bioanalysis, especially when coupled with liquid chromatography-mass spectrometry (LC-MS). scispace.comscilit.comcrimsonpublishers.com In a technique known as isotope dilution mass spectrometry, a known quantity of the SIL analog of the analyte (the substance being measured) is added to a biological sample, such as plasma or urine, at the beginning of the analytical process. scispace.comnih.gov

Because the SIL internal standard is chemically almost identical to the analyte, it behaves the same way during sample extraction, cleanup, and analysis. waters.com However, the mass spectrometer can distinguish between the analyte and the heavier SIL internal standard due to their mass difference. amerigoscientific.com By measuring the ratio of the analyte to the known amount of the SIL internal standard, chemists can calculate the original concentration of the analyte with exceptional accuracy and precision. symeres.com This approach is fundamental for obtaining reliable data in pharmacokinetic studies, which track how a drug is absorbed, distributed, metabolized, and excreted (ADME). acs.org

Compensation for Matrix Effects and Variability in Bioanalysis

Biological samples are incredibly complex mixtures containing thousands of different molecules like proteins, lipids, and salts. youtube.com During LC-MS analysis, these other molecules, collectively known as the "matrix," can interfere with the ionization of the target analyte, a phenomenon called the matrix effect. nih.govacs.org This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govnih.gov

This is where SIL internal standards demonstrate their most significant advantage. crimsonpublishers.com Since the SIL standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement from the matrix. waters.comnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix effect is effectively canceled out. nih.gov This ensures that the quantitative data is robust and reliable, even when analyzing complex and "dirty" biological samples. chromatographyonline.com

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C20H23ClN2O4S |

|---|---|

Molekulargewicht |

422.9 g/mol |

IUPAC-Name |

[5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H |

InChI-Schlüssel |

AFGVHOBXBDWFNW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl |

Herkunft des Produkts |

United States |

Overview of Deuterated Analogs in Drug Metabolism Investigations

Deuterium (B1214612), a stable isotope of hydrogen, contains an extra neutron, effectively doubling its mass without significantly changing its chemical properties. wikipedia.org Replacing hydrogen with deuterium in a drug molecule, a process known as deuteration, is a strategic tool used by medicinal chemists to investigate and influence drug metabolism. researchgate.net

Influence on Metabolic Pathways and Reaction Kinetics

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). alfa-chemistry.com Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of a C-H bond. portico.org If this bond-breaking step is the slowest part of the reaction (the rate-determining step), substituting hydrogen with deuterium can significantly slow down the rate of metabolism. portico.orgnih.gov This phenomenon is known as the Kinetic Isotope Effect (KIE). portico.orgnih.gov

By strategically placing deuterium at sites on a molecule that are known to be susceptible to metabolism, scientists can probe the mechanisms of metabolic pathways. researchgate.net A significant decrease in the rate of metabolite formation for a deuterated analog compared to its non-deuterated counterpart provides strong evidence that a C-H bond at that specific position is being cleaved during metabolism. researchgate.net This allows researchers to identify "soft spots" in a molecule that are prone to metabolic breakdown. nih.gov

Strategic Advantages in Pharmacokinetic Assessment

The ability of deuterium substitution to slow metabolism can be leveraged to improve a drug's pharmacokinetic profile. nih.govresearchgate.net By reducing the rate of metabolism, the drug's half-life can be extended, which may allow for less frequent dosing and more stable drug concentrations in the bloodstream. nih.govunibestpharm.com This can also redirect metabolism away from the formation of potentially toxic metabolites, thereby improving the drug's safety profile. researchgate.netunibestpharm.comnih.gov The first deuterated drug approved by the FDA, deutetrabenazine, is a prime example where deuteration led to an improved pharmacokinetic profile compared to its non-deuterated version, tetrabenazine. alfa-chemistry.comnih.gov

Furthermore, SIL compounds are crucial for certain types of pharmacokinetic studies. For instance, in studies designed to assess absolute bioavailability, a non-labeled oral dose can be given simultaneously with an intravenous dose of the labeled drug. This allows for the precise differentiation and quantification of the drug from each administration route in the same set of biological samples, a method that is more efficient and reduces inter-subject variability. nih.gov

Contextualization of N,n Didesmethyldiltiazem D4 Hydrochloride

Relationship to Diltiazem Metabolic Pathways

Diltiazem is a calcium channel blocker medication used to treat hypertension, angina, and certain heart arrhythmias. nih.gov It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. ajptr.com The main metabolic pathways for diltiazem include deacetylation, O-demethylation, and N-demethylation. ajptr.com

The N-demethylation pathway is of particular significance. Initially, Diltiazem can be metabolized to N-monodesmethyl diltiazem. This primary metabolite can then undergo further N-demethylation to form N,N-didesmethyl diltiazem. ajptr.com Therefore, N,N-didesmethyl diltiazem is a known human metabolite of Diltiazem, and its quantification in biological fluids is important for a comprehensive understanding of Diltiazem's pharmacokinetics.

Specific Utility as a Deuterated Metabolite Reference Standard

N,N-Didesmethyl-d4 Diltiazem Hydrochloride is the deuterated form of the N,N-didesmethyl metabolite of Diltiazem. Its primary and most critical application in pharmaceutical research is as an internal standard for the quantitative analysis of Diltiazem and its metabolites in biological matrices. texilajournal.com

In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely used for its high sensitivity and selectivity, a deuterated internal standard is considered ideal. ajptr.comnih.gov This is because its chemical and physical properties are nearly identical to the analyte being measured (the non-deuterated metabolite). It will behave similarly during extraction from the biological matrix and during the chromatographic separation process. However, due to its higher mass (from the four deuterium atoms), it can be separately detected by the mass spectrometer.

This co-eluting, yet mass-differentiated, property allows the deuterated standard to accurately compensate for variations in sample extraction recovery and for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. texilajournal.com The use of N,N-Didesmethyl-d4 Diltiazem Hydrochloride as an internal standard, therefore, significantly improves the robustness, precision, and accuracy of bioanalytical methods for Diltiazem and its metabolites. texilajournal.comnih.gov This is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. nih.gov

Detailed Research Findings

Numerous studies have been conducted to develop and validate sensitive and specific methods for the determination of diltiazem and its metabolites in human plasma. These studies underscore the importance of reliable analytical standards for accurate quantification.

| Study Focus | Analytical Technique | Key Finding |

| Simultaneous determination of diltiazem and its metabolites | UPLC-MS/MS | A high-throughput method was developed and validated for the simultaneous quantification of diltiazem, N-desmethyldiltiazem, and O-desacetyldiltiazem in human plasma, demonstrating the need for robust analytical procedures in bioequivalence studies. nih.gov |

| Analysis of diltiazem and 11 of its phase I metabolites | HPLC-MS | The study developed a method capable of detecting a wide range of diltiazem metabolites in human plasma, highlighting the complexity of its metabolic profile and the necessity of reference standards for identification and quantification. nih.gov |

| Quantification of diltiazem and its metabolites in human plasma | LC-MS/MS | A sensitive and selective method was established for the quantification of diltiazem, N-desmethyl diltiazem, and desacetyl diltiazem, emphasizing the utility of mass spectrometry in pharmacokinetic analysis. ajptr.com |

Approaches for Deuterium Isotope Incorporationmusechem.comhumanjournals.comdatapdf.com

Two primary strategies are employed for the incorporation of deuterium into organic molecules: direct hydrogen/deuterium exchange and total chemical synthesis using pre-enriched building blocks. musechem.comresearchgate.net

Hydrogen/Deuterium (H/D) exchange is a versatile method for introducing deuterium into a molecule by swapping existing hydrogen atoms. musechem.com This process is often facilitated by a catalyst and uses a deuterium source, most commonly deuterium oxide (D₂O), due to its cost-effectiveness. x-chemrx.com Catalytic systems such as Palladium on carbon (Pd/C) or Raney nickel are frequently used to promote the exchange reaction. x-chemrx.comresearchgate.net This technique, also known as Hydrogen Isotope Exchange (HIE), can sometimes be applied in the later stages of a synthesis, which is economically advantageous. x-chemrx.com However, a significant challenge with H/D exchange reactions is controlling the selectivity, as they can sometimes lead to a mixture of products with varying numbers and positions of deuterium atoms (isotopologues). researchgate.net

To achieve precise control over the location and number of deuterium atoms, total chemical synthesis using isotope-enriched starting materials or "building blocks" is the preferred method. nih.govenamine.net This approach involves designing a synthetic route where one or more of the precursor molecules already contain deuterium at specific positions. nih.gov By constructing the final molecule from these pre-labeled components, a high degree of isotopic purity and specific deuteration patterns can be achieved. nih.govresearchgate.net This method is critical for applications demanding high isotopic enrichment and unambiguous placement of the deuterium labels, which is often a requirement for pharmaceutical standards. nih.gov

Precursor Chemistry and Reaction Schemes for Diltiazem Metabolitesnih.govchemicalbook.com

The synthesis of N,N-Didesmethyldiltiazem, a primary amine metabolite of Diltiazem, provides a template for its deuterated analog. researchgate.net An efficient synthesis avoids the use of hazardous nitrogen mustards. researchgate.net The core of the molecule, the 1,5-benzothiazepin-4(5H)-one ring system, is a key precursor. chemicalbook.comresearchgate.net

A plausible synthetic scheme for N,N-DidesmethylDiltiazem-d4 would involve the following key steps:

Preparation of the Core Structure: The synthesis starts with the cyclization of precursors like methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid to form the benzothiazepine (B8601423) ring. chemicalbook.com This results in the formation of (+)-cis-2-(4-methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiazepin-4-(5H)-one. chemicalbook.com

Synthesis of the Deuterated Sidechain: A deuterated sidechain, such as 2-(t-Boc-amino)ethyl-d4 bromide, is synthesized separately. The t-Boc group serves as a protecting group for the primary amine.

N-Alkylation: The benzothiazepine core is then alkylated at the nitrogen atom (N-5) using the deuterated sidechain. researchgate.net This reaction attaches the d4-labeled ethylamine (B1201723) moiety to the core structure.

Deprotection: The final step involves the removal of the t-Boc protecting group, typically using an acid like trifluoroacetic acid (TFA), to yield the primary amine of N,N-Didesmethyldiltiazem-d4. researchgate.net The compound is then converted to its hydrochloride salt.

This method allows for the specific placement of the four deuterium atoms on the ethyl group of the sidechain.

Assessment of Isotopic Purity and Enrichmentmusechem.comhumanjournals.comdatapdf.com

Following synthesis, it is crucial to determine the isotopic purity and confirm the structure of the deuterated compound. It is nearly impossible to synthesize a 100% isotopically pure compound, resulting in the presence of lower deuterated versions (isotopologues). nih.govnih.gov Therefore, a thorough analytical characterization is required. nih.gov

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for characterizing deuterated products. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic enrichment of the final product. rsc.org By analyzing the full scan mass spectrum, the relative abundance of the desired deuterated molecule (e.g., d4) and any undesired, partially deuterated (d1, d2, d3) or non-deuterated (d0) species can be calculated. rsc.orgresearchgate.net This provides a quantitative measure of the isotopic purity. rsc.org

Table 1: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Purpose in Characterization |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Molecular formula confirmation, relative abundance of isotopologues (d0, d1, d2, d3, d4). rsc.orgorientjchem.org | Quantifies the percentage of isotopic enrichment and identifies the distribution of isotopic impurities. rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural integrity, confirmation of deuterium label positions (via absence of proton signals). researchgate.netrsc.org | Verifies that the deuterium atoms are in the correct location within the molecular structure and that the overall structure is correct. rsc.org |

Considerations for Scalable Synthesis of Deuterated Standardshumanjournals.com

Transitioning the synthesis of a deuterated compound from a small laboratory scale to a larger, industrial scale for use as a reliable standard presents several challenges. researchgate.net The primary considerations are the reliability, robustness, and cost-effectiveness of the synthetic methodology. neulandlabs.comresearchgate.net

For large-scale production, total synthesis using enriched building blocks is often preferred as it provides better control over isotopic purity, which is critical for a reference standard. nih.gov However, the cost and availability of these deuterated starting materials can be a limiting factor. x-chemrx.com Therefore, developing efficient and scalable routes to these building blocks is an area of active research. researchgate.net Furthermore, purification methods must be capable of handling larger quantities while maintaining the high purity required. researchgate.net The development of technologies like flow chemistry, which allows for continuous production under precisely controlled conditions, is being explored to improve the efficiency, safety, and scalability of isotope-labeling reactions. x-chemrx.com

Fundamental Principles of Internal Standard Application in Mass Spectrometry

The core purpose of an internal standard in mass spectrometry is to correct for variations that can occur during sample processing and instrumental analysis. nih.gov An ideal internal standard behaves identically to the analyte of interest but is distinguishable by the detector. nih.gov Stable isotope-labeled compounds, such as N,N-Didesmethyl-d4 Diltiazem, are optimal for this purpose because their physicochemical properties are nearly identical to the endogenous analyte, ensuring they experience similar effects during extraction, chromatography, and ionization. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance in a sample. britannica.comrsc.org The technique involves adding a known quantity of an isotopically enriched version of the analyte, the "spike" or internal standard, to the sample before any processing steps. bohrium.comosti.govwikipedia.org In this case, a precise amount of N,N-Didesmethyl-d4 Diltiazem Hydrochloride is added to a biological sample.

The fundamental principle of IDMS is that the isotopic standard and the native analyte will behave as a single chemical entity during extraction and analysis. wikipedia.org Any loss of analyte during sample preparation will be accompanied by a proportional loss of the isotopic standard. The mass spectrometer distinguishes between the native analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) difference. By measuring the ratio of the signal from the native analyte to that of the known amount of added standard, the original concentration of the analyte in the sample can be calculated with high accuracy and precision. britannica.combohrium.com

During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, molecules co-eluting from the chromatographic column can interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.com This phenomenon, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification. researchgate.netchromatographyonline.com

A key advantage of using a stable isotope-labeled internal standard like N,N-Didesmethyl-d4 Diltiazem is its ability to effectively compensate for these matrix effects. nih.govnih.gov Because the SIL-IS is chemically identical to the analyte, it typically co-elutes from the liquid chromatography column at the exact same time. chromatographyonline.com Consequently, both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by these matrix effects is normalized, thereby ensuring the integrity and accuracy of the quantitative results. nih.gov

Development of Quantitative Bioanalytical Methods

The development of robust and reliable bioanalytical methods is essential for pharmacokinetic studies. jchps.com N,N-Didesmethyl-d4 Diltiazem Hydrochloride is integral to creating high-quality quantitative assays for its corresponding metabolite, which is formed from the parent drug, Diltiazem. ajptr.comnih.gov

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. jchps.comnih.gov A typical method involves the extraction of the analyte and the internal standard from the biological matrix, followed by chromatographic separation and detection by the mass spectrometer.

In the context of quantifying N,N-Didesmethyl Diltiazem, a validated LC-MS/MS method would involve the following steps:

Sample Preparation : A known amount of N,N-Didesmethyl-d4 Diltiazem Hydrochloride is added to a plasma sample. The analytes are then isolated from matrix components like proteins and salts using techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ajptr.comnih.gov

Chromatographic Separation : The extracted sample is injected into an HPLC or UPLC system, where the analytes are separated on a reversed-phase column. nih.gov

Detection : The separated components elute from the column and enter the mass spectrometer, which is set to monitor specific mass transitions for both the analyte and the internal standard. ijpsr.com

The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix. ajptr.com

Achieving efficient and symmetrical chromatographic peaks with adequate separation from other matrix components is critical for a reliable assay. libretexts.orglibretexts.org The optimization process involves adjusting several key parameters to obtain the best possible resolution and analysis time.

Column Selection : Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of Diltiazem and its metabolites. nih.govnih.gov The choice depends on the desired retention and selectivity.

Mobile Phase Composition : The mobile phase typically consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often containing a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to control pH and improve peak shape. ajptr.comnih.gov Adjusting the mobile phase pH can significantly alter the retention of ionizable compounds. libretexts.orglibretexts.org

Elution Mode : Either an isocratic (constant mobile phase composition) or gradient (changing composition) elution can be used. Gradient elution is often employed to shorten the run time, especially when analyzing compounds with a range of polarities. nih.govlibretexts.org

Flow Rate and Temperature : These parameters are adjusted to optimize efficiency and analysis speed. For instance, UPLC systems use smaller particle columns and higher pressures to achieve faster and more efficient separations compared to traditional HPLC. nih.gov

Table 1: Example of Optimized Chromatographic Parameters for Diltiazem Metabolite Analysis

| Parameter | Typical Setting | Purpose |

| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov | Provides high-resolution separation of analytes. |

| Mobile Phase | A: 10 mM Ammonium Acetate; B: Acetonitrile nih.gov | Buffers the system and provides organic strength for elution. |

| Elution | Isocratic (25:75, A:B) nih.gov or Gradient | Separates analytes based on their hydrophobicity. |

| Flow Rate | 0.2 - 0.6 mL/min nih.govijpsr.com | Controls retention time and separation efficiency. |

| Column Temp. | 40 - 50 °C ajptr.com | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 - 10 µL | Amount of prepared sample introduced for analysis. |

| Run Time | 2 - 5 minutes nih.govijpsr.com | Total time for a single analysis. |

Tandem mass spectrometry, particularly in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity for quantification. wikipedia.orgwashington.edu This technique involves two stages of mass filtering, which drastically reduces chemical noise and enhances the signal for the analyte of interest. researchgate.net

The process for SRM/MRM is as follows:

Precursor Ion Selection (Q1) : The first quadrupole (Q1) is set to isolate only the ions corresponding to the mass-to-charge ratio (m/z) of the target analyte (the precursor ion). For N,N-Didesmethyl-d4 Diltiazem, this would be its specific protonated molecular ion [M+H]⁺.

Fragmentation (Q2) : The selected precursor ions are passed into a collision cell (Q2), where they are fragmented by collision with an inert gas (e.g., argon).

Product Ion Selection (Q3) : The third quadrupole (Q3) is set to select only a specific, characteristic fragment ion (the product ion) to pass through to the detector.

This specific precursor → product ion pair is known as a "transition." washington.edu By monitoring these unique transitions for both N,N-Didesmethyl Diltiazem and its d4-labeled internal standard, the method achieves very high specificity and sensitivity, allowing for the accurate measurement of low concentrations in complex biological fluids. ijpsr.comnih.gov

Table 2: Hypothetical SRM Transitions for N,N-Didesmethyl Diltiazem and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| N,N-Didesmethyl Diltiazem | 387.1 | 150.1 | The product ion is based on common fragmentation pathways of related Diltiazem metabolites. ajptr.comijpsr.com |

| N,N-Didesmethyl-d4 Diltiazem | 391.1 | 150.1 | The precursor ion is +4 Da heavier due to the deuterium labels; the fragment ion is typically identical. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Rigorous Analytical Method Validation

For N,N-DidesmethylDiltiazem-d4 Hydrochloride to be effectively used as an internal standard in the quantification of diltiazem and its metabolites, the bioanalytical method must undergo a thorough validation process. This validation, often following guidelines from regulatory bodies like the FDA, demonstrates that the method is reliable and reproducible for its intended use. ich.orgfda.gov The internal standard is added to calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis. ich.org

Precision and accuracy are fundamental to method validation. Precision measures the closeness of repeated measurements, expressed as the relative standard deviation (%RSD), while accuracy reflects how close the measured value is to the true value, expressed as the relative error (%RE). For bioanalytical methods, these are assessed through intra-day (within a single day) and inter-day (across multiple days) analyses of QC samples at multiple concentration levels.

Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical response over a defined range. This dynamic range is crucial for quantifying analyte concentrations in unknown samples. The relationship is typically evaluated by a weighted least-squares regression analysis of the calibration curve, with a high correlation coefficient (r²) being indicative of excellent linearity.

For the analysis of diltiazem and its metabolites using LC-MS/MS with a deuterated internal standard, methods are validated over a specific concentration range. One such method demonstrated linearity for diltiazem from 0.48-639.9 ng/mL and for its metabolites from 0.24-320.7 ng/mL. nih.gov Another study reported linearity for diltiazem between 0.604-603.902 ng/mL and for N-desmethyl diltiazem from 0.299-299.489 ng/mL, achieving correlation coefficients (r²) of ≥ 0.9969 and ≥ 0.9970, respectively. ajptr.com

Table 2: Example of Linearity and Dynamic Range in a Bioanalytical Method

| Analyte | Dynamic Range (ng/mL) | Correlation Coefficient (r²) | Citation |

|---|---|---|---|

| Diltiazem | 0.604 - 603.902 | ≥ 0.9969 | ajptr.com |

| N-Desmethyl Diltiazem | 0.299 - 299.489 | ≥ 0.9970 | ajptr.com |

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. fda.gov Specificity ensures that the signal measured is from the analyte of interest only. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.

The use of Multiple Reaction Monitoring (MRM) mode is highly specific, monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard, like N,N-DidesmethylDiltiazem-d4 Hydrochloride. Validation procedures involve analyzing blank matrix samples from multiple sources to confirm the absence of interfering peaks at the retention times of the analytes and the internal standard. nih.gov The co-elution of the deuterated internal standard with the non-labeled analyte allows it to effectively compensate for matrix effects, such as ion suppression or enhancement, thereby improving the specificity and reliability of the quantification.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The LLOQ is a critical parameter as it defines the lower end of the dynamic range.

In high-throughput LC-MS/MS methods designed for pharmacokinetic studies, achieving a low LLOQ is essential. For the simultaneous determination of diltiazem and its metabolites, methods have been validated with an LLOQ of 0.48 ng/mL for diltiazem and 0.24 ng/mL for its metabolites. nih.gov Another study reported LLOQs in the range of 0.6-1 ng/mL for diltiazem and its metabolites. nih.gov These low limits demonstrate the high sensitivity of methods that employ a suitable internal standard and advanced instrumentation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N-DidesmethylDiltiazem-d4 Hydrochloride |

| Diltiazem |

| N-desmethyldiltiazem |

| O-desacetyldiltiazem |

| Verapamil |

Diltiazem Metabolic Pathways and Deuterated Metabolite Profiling

General Metabolic Transformations of Diltiazem (B1670644)

Diltiazem is subject to considerable first-pass metabolism primarily in the liver, which accounts for its oral bioavailability of approximately 40%. drugbank.comnih.gov The biotransformation of diltiazem is complex, involving several key enzymatic reactions that alter its structure and pharmacological activity. nih.govpfizermedical.com These transformations can be broadly categorized into three main Phase I pathways: N-demethylation, O-demethylation, and deacetylation. drugbank.comresearchgate.net The resulting metabolites can then undergo Phase II conjugation reactions. drugbank.comnih.gov

N- and O-Demethylation Processes

N-demethylation is a major metabolic pathway for diltiazem in humans. researchgate.netnih.gov This reaction involves the removal of methyl groups from the tertiary amine side chain and is primarily catalyzed by the cytochrome P450 (CYP) 3A4 isoenzyme. drugbank.comnih.govnih.gov The process is sequential, first yielding N-monodesmethyl diltiazem (also known as N-desmethyldiltiazem or metabolite MA), which is a major circulating metabolite. drugbank.comnih.gov Further demethylation leads to the formation of N,N-DidesmethylDiltiazem. nih.govresearchgate.net

O-demethylation, the removal of the methyl group from the methoxyphenyl moiety, is a less prominent but important pathway. drugbank.comresearchgate.net This reaction is mediated by a different cytochrome P450 isoenzyme, the polymorphic CYP2D6. drugbank.comnih.govnih.gov Genetic variations in the CYP2D6 enzyme can lead to significant inter-individual differences in the metabolic profile of diltiazem. nih.govclinpgx.org

Deacetylation Reactions

Deacetylation is another key Phase I metabolic transformation of diltiazem, involving the hydrolysis of the acetyl ester group to produce deacetyl diltiazem (metabolite M1). drugbank.comnih.gov This reaction is mediated by esterase enzymes. drugbank.comresearchgate.net Deacetyl diltiazem is a pharmacologically active metabolite, retaining approximately 25% to 50% of the coronary vasodilator activity of the parent compound. drugbank.comnih.gov This metabolic step can occur both hepatically and extrahepatically. pfizermedical.com

Conjugation Mechanisms (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, diltiazem metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. nih.govnih.gov The primary conjugation mechanisms are glucuronidation and sulfation. nih.gov In these reactions, a hydrophilic molecule such as glucuronic acid or a sulfate (B86663) group is attached to the metabolite. cambridgemedchemconsulting.com For instance, metabolites like deacetyl-N-monodemethyl-diltiazem (M2), deacetyl-O-demethyl-diltiazem (M4), and deacetyl-N,O-demethyl-diltiazem (M6) have been shown to be partly converted to glucuronide and/or sulfate conjugates before being excreted in the urine. drugbank.comnih.govnih.gov

Enzymatic Formation and Significance of N,N-Didesmethyl Diltiazem

N,N-DidesmethylDiltiazem is a secondary metabolite of diltiazem, formed through the sequential N-demethylation of the parent drug. nih.govresearchgate.net The initial N-demethylation to N-monodesmethyl diltiazem and the subsequent demethylation to N,N-DidesmethylDiltiazem are both primarily catalyzed by the CYP3A4 enzyme. nih.govnih.gov

The significance of N,N-DidesmethylDiltiazem lies not in its own pharmacological activity, but in its potent inhibitory effect on the very enzyme that forms it. Studies have revealed that the N-demethylated metabolites of diltiazem are substantially more potent inhibitors of CYP3A4 than diltiazem itself. nih.gov N,N-DidesmethylDiltiazem, in particular, has been identified as a powerful competitive inhibitor of CYP3A4. nih.gov This inhibition can lead to clinically significant drug-drug interactions, as the metabolism of other drugs that are substrates for CYP3A4 can be impaired. nih.govbiointerfaceresearch.compharmgkb.org The accumulation of this metabolite during prolonged diltiazem therapy can decrease the elimination of the parent drug, a phenomenon known as auto-inhibition. nih.govnih.gov

Table 1: Inhibitory Potency of Diltiazem and its N-demethylated Metabolites on CYP3A4 Activity

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Relative Potency (vs. Diltiazem) |

|---|---|---|---|

| Diltiazem | 120 | ~60 | 1x |

| N-monodesmethyl Diltiazem | 11 | ~2 | 11x |

| N,N-DidesmethylDiltiazem | 0.6 | ~0.1 | 200x |

Data derived from in vitro studies using human liver microsomes and testosterone (B1683101) 6β-hydroxylation as a probe for CYP3A4 activity. nih.govnih.gov

Preclinical In Vitro and In Vivo Drug Metabolism Studies

Preclinical studies are essential for characterizing the metabolic profile of a drug. Both in vitro (test tube) and in vivo (animal) models are employed to understand how a drug is absorbed, distributed, metabolized, and excreted. nih.gov For diltiazem, such studies have been crucial in identifying the enzymes responsible for its biotransformation and in elucidating the potential for drug interactions. nih.govnih.govnih.gov

Utilization of Isolated Hepatocytes and Liver Microsomes

Isolated hepatocytes (liver cells) and liver microsomes are primary in vitro tools for metabolism research. nih.govnih.gov Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 family. cambridgemedchemconsulting.comnih.gov

Studies using human liver microsomes have been instrumental in defining the roles of specific CYP isoenzymes in diltiazem metabolism. nih.govnih.govnih.gov For example, by incubating diltiazem with microsomes and specific inhibitors, researchers confirmed that CYP3A4 is the main enzyme responsible for N-demethylation, while CYP2D6 mediates O-demethylation. nih.govnih.gov These systems also allow for the determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and inhibition constants (Ki), which quantify the affinity of the enzyme for the drug and the potency of inhibitors, respectively. nih.govnih.gov

Primary cultures of human hepatocytes offer a more complete model, as they contain both Phase I and Phase II enzymes in a cellular context. nih.gov Research using cultured human hepatocytes has corroborated findings from microsomal studies, showing a strong correlation between the rate of N-demethyl-diltiazem formation and the levels of CYP3A4 protein. nih.gov These studies also demonstrated that inducing agents like rifampicin, which increase the expression of CYP3A4, lead to a significant increase in diltiazem's N-demethylation. nih.gov

Table 2: Key Findings from In Vitro Metabolism Studies of Diltiazem

| In Vitro System | Key Finding | Significance | Reference |

|---|---|---|---|

| Human Liver Microsomes | Identified CYP3A4 as the major enzyme for N-demethylation. | Elucidated the primary pathway for the formation of N-desmethyl and N,N-didesmethyl metabolites. | nih.govnih.gov |

| Human Liver Microsomes | Determined the potent competitive inhibition of CYP3A4 by N,N-DidesmethylDiltiazem (Ki ≈ 0.1 µM). | Explained the mechanism of auto-inhibition and potential for drug-drug interactions. | nih.gov |

| Transfected Human Liver Cells | Showed that CYP2D6 exclusively mediates O-demethylation of diltiazem. | Identified the enzyme responsible for a secondary metabolic pathway and its potential for polymorphic variation. | nih.gov |

Enzyme Reaction Phenotyping and Identification of Contributing Enzymes

The biotransformation of diltiazem is a complex process mediated by a variety of enzymes. Identifying which specific enzymes are involved, a process known as reaction phenotyping, is essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. youtube.comnih.gov

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of a vast number of drugs, including diltiazem. nih.govnih.govyoutube.com

The N-demethylation of diltiazem, a major metabolic pathway, is predominantly catalyzed by the CYP3A4 isoenzyme. researchgate.netnih.govnih.gov Studies have shown a strong correlation between diltiazem oxidation and testosterone 6β-hydroxylation, a known marker for CYP3A4 activity. nih.gov Furthermore, inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, significantly decrease the microsomal oxidation of diltiazem. nih.gov Interestingly, the N-demethylated metabolites of diltiazem, including N-desmethyldiltiazem and N,N-didesmethyldiltiazem, are themselves potent competitive inhibitors of CYP3A4. nih.gov N,N-didesmethyldiltiazem, in particular, is approximately 200 times more potent as an inhibitor than the parent drug. nih.gov

Contributions from CYP2C8 and CYP2C9 to diltiazem N-demethylation have also been observed, although their roles are considered less significant compared to CYP3A4. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoenzymes in Diltiazem Metabolism

| Isoenzyme | Primary Metabolic Reaction | Significance |

|---|---|---|

| CYP3A4 | N-demethylation | Major pathway for diltiazem metabolism. researchgate.netnih.govnih.gov |

| CYP2D6 | O-demethylation | Minor pathway for diltiazem; significant for metabolite clearance. researchgate.netnih.gov |

| CYP2C8 | N-demethylation | Minor contributor. nih.govnih.gov |

| CYP2C9 | N-demethylation | Minor contributor. nih.govnih.gov |

While CYP enzymes are major players, they are not the sole contributors to diltiazem metabolism. Non-CYP mediated pathways, particularly those involving esterases, are also significant. youtube.com The deacetylation of diltiazem, another principal metabolic route, is carried out by esterases. researchgate.net This hydrolysis reaction results in the formation of desacetyl diltiazem (M1), a pharmacologically active metabolite. researchgate.net The specific esterases involved in this process in humans are yet to be fully identified. researchgate.net

Advanced Techniques for Metabolite Identification and Structural Elucidation

The precise identification and structural confirmation of drug metabolites are paramount in drug development. Advanced analytical techniques are indispensable for characterizing the complex metabolic profile of drugs like diltiazem and its deuterated analogues. ijpras.com

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the analysis of diltiazem and its metabolites. ijpras.comnih.govajptr.com This technique provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites. ijpras.comorientjchem.org

Tandem mass spectrometry (MS/MS) further enhances metabolite identification by providing structural information through fragmentation patterns. nih.govresearchgate.netyoutube.com In a typical MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are analyzed. youtube.com This fragmentation pattern serves as a fingerprint for the metabolite, aiding in its structural elucidation. Methods using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous determination of diltiazem and its metabolites in biological samples. nih.gov

The use of deuterated internal standards like N,N-DidesmethylDiltiazem-d4 Hydrochloride in these LC-MS/MS methods is critical for accurate quantification. medchemexpress.commedchemexpress.cn The known mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation between the analyte and the internal standard, leading to more reliable and precise measurements.

Table 2: Application of Mass Spectrometry in Diltiazem Metabolite Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| LC-HRMS | Accurate mass determination of diltiazem and its metabolites. nih.govorientjchem.org | High mass accuracy, enabling elemental composition determination. ijpras.comorientjchem.org |

| LC-MS/MS | Structural elucidation and quantification of metabolites. nih.govresearchgate.netyoutube.com | High sensitivity and specificity; provides fragmentation patterns for structural confirmation. nih.govyoutube.com |

While mass spectrometry provides valuable information on the mass and fragmentation of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. hyphadiscovery.com NMR provides detailed information about the chemical environment of each atom within a molecule, allowing for the precise determination of its three-dimensional structure. hyphadiscovery.comrsc.org

Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to piece together the complete structure of a metabolite. orientjchem.orghyphadiscovery.comchemicalbook.com For instance, NMR was instrumental in characterizing the photoproduct of diltiazem as diltiazem-S-oxide. nih.gov In the context of deuterated compounds like N,N-DidesmethylDiltiazem-d4 Hydrochloride, NMR can confirm the position and extent of deuterium labeling. The use of cryoprobe technology has significantly enhanced the sensitivity of NMR, allowing for the structural elucidation of metabolites from very small sample amounts. hyphadiscovery.com A model of diltiazem within the CYP3A4 active site has been generated using distance restraints from NMR experiments, providing insights into its metabolism. researchgate.net

Stability and Degradation Pathway Elucidation

Analytical Stability of N,N-DidesmethylDiltiazem-d4 Hydrochloride

The analytical stability of N,N-DidesmethylDiltiazem-d4 Hydrochloride is paramount for its function as a reliable internal standard. This encompasses its chemical stability under various storage and handling conditions and the stability of the deuterium (B1214612) atoms within its structure.

Deuterium labeling introduces the potential for hydrogen/deuterium (H/D) exchange, where deuterium atoms on the molecule are replaced by protons from the surrounding solvent or matrix. This can compromise the isotopic purity of the standard and affect the accuracy of quantitative analyses. The stability of the deuterium label is influenced by its position within the molecule and the physicochemical conditions it is exposed to.

Key Considerations for Deuterium Label Stability:

Position of Deuterium Atoms: Deuterium atoms attached to carbon atoms are generally stable. However, those attached to heteroatoms (like oxygen or nitrogen) or to carbons adjacent to electron-withdrawing groups can be more susceptible to exchange.

pH of the Medium: H/D exchange is often catalyzed by acidic or basic conditions. Therefore, assessing the stability of the label across a range of pH values is crucial.

Temperature: Elevated temperatures can increase the rate of H/D exchange.

Solvent Composition: The nature of the solvent can influence the rate of exchange.

Analytical Techniques for Assessing H/D Exchange:

Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for monitoring H/D exchange. By analyzing the isotopic distribution of the compound over time under various conditions, any shift in the mass corresponding to the loss of deuterium can be detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ²H-NMR can be used to precisely locate the positions of deuterium atoms and to monitor any changes in their incorporation over time.

On-line H/D exchange experiments using liquid chromatography-mass spectrometry (LC-MS) with deuterium oxide in the mobile phase can also be employed to study the exchange behavior of labile protons and to aid in the structural elucidation of metabolites. nih.gov

Design and Execution of Forced Degradation Studies for Analytical Method Development

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. nih.gov It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. nih.govnih.gov This information is vital for developing specific and robust analytical methods capable of separating the parent compound from its degradants. d-nb.info

The goal of forced degradation is typically to achieve a target degradation of 5-20%. biomedres.us The conditions are chosen to be relevant to potential manufacturing, storage, and in-vivo scenarios.

Hydrolytic degradation involves the reaction of the compound with water. Studies are typically conducted under acidic, basic, and neutral conditions. Diltiazem (B1670644) hydrochloride, the parent compound, is known to be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of desacetyl-diltiazem. impactfactor.orgresearchgate.net It is reasonable to infer that N,N-DidesmethylDiltiazem would exhibit similar susceptibility.

Typical Hydrolytic Stress Conditions for Diltiazem and its Metabolites:

| Condition | Reagent | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 80°C | 1 hour |

| Basic Hydrolysis | 0.1 M NaOH | 80°C | 1 hour |

| Neutral Hydrolysis | Water | Reflux | 12 hours |

The data in this table is based on studies of Diltiazem Hydrochloride. nih.gov

A study on Diltiazem hydrochloride showed significant degradation under both acidic (76% degradation) and basic (72.7% degradation) conditions when treated with 0.1 M HCl and 0.1 M NaOH, respectively, at 80°C for 1 hour. nih.gov Another study found that the degradation of Diltiazem hydrochloride followed the order: basic > heat > acidic > oxidation > hydrolysis.

Oxidative degradation is investigated by exposing the compound to an oxidizing agent, most commonly hydrogen peroxide. Functional groups like sulfides and amines are particularly susceptible to oxidation. nih.gov For Diltiazem, oxidation can lead to the formation of diltiazem S-oxide. nih.gov

Typical Oxidative Stress Conditions:

| Reagent | Concentration | Temperature | Duration |

| Hydrogen Peroxide | 3% - 30% | Room Temperature or 80°C | 1 - 24 hours |

The data in this table is based on studies of Diltiazem Hydrochloride. nih.gov

In one study, Diltiazem hydrochloride was degraded to 43% when treated with 3% H₂O₂ at 80°C for 1 hour, with diltiazem sulfoxide (B87167) being a major degradation product. nih.gov Milder conditions (3% H₂O₂ at 80°C for 10 minutes) resulted in less degradation. nih.gov

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. The main photoproduct of Diltiazem has been identified as diltiazem-S-oxide. nih.gov

Typical Photolytic Stress Conditions:

| Light Source | Illumination | Integrated Near UV Energy |

| Photostability Chamber | 1.2 million lux hours | 200 watt hours/m² |

The data in this table represents standard ICH Q1B guidelines for photostability testing.

Studies on Diltiazem have shown that it undergoes photodegradation upon exposure to UVA-UVB radiation. nih.gov

Thermal degradation studies are performed by exposing the solid drug substance or a solution to elevated temperatures. These studies help to determine the intrinsic stability of the molecule and can provide information on its shelf-life. The degradation of Diltiazem has been shown to follow pseudo-first-order kinetics. researchgate.net

Typical Thermal Stress Conditions:

| State | Temperature | Duration |

| Solid State | 80°C | 48 hours |

The data in this table is based on studies of Diltiazem Hydrochloride. d-nb.info

The stability of Diltiazem is pH-dependent, with optimal stability observed around pH 5. researchgate.net Long-term storage of Diltiazem can lead to degradation, with a corresponding increase in impurities. nih.gov

Role in Developing Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a cornerstone of pharmaceutical analysis, ensuring that a drug substance can be accurately quantified in the presence of its degradation products, impurities, and excipients. oaji.net These methods are crucial for assessing the stability of drug formulations and determining their shelf-life. impactfactor.org A method is deemed stability-indicating when it can resolve the active pharmaceutical ingredient (API) from any potential interferents. oaji.netpharmtech.com

Forced degradation studies are an integral part of developing such methods. researchgate.net In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. pharmtech.comresearchgate.net The analytical method must then demonstrate the ability to separate and quantify the intact drug from these newly formed degradants. researchgate.netnih.gov

The use of isotopically labeled internal standards, such as N,N-Didesmethyl-diltiazem-d4 Hydrochloride, is particularly valuable in modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). These standards have nearly identical physicochemical properties to their non-labeled counterparts, meaning they behave similarly during sample preparation and chromatographic analysis. However, due to their mass difference, they can be distinguished by a mass spectrometer. This co-elution and differential detection allow for highly accurate and precise quantification, as the internal standard can compensate for variations in sample extraction, injection volume, and matrix effects.

While direct research explicitly detailing the use of N,N-Didesmethyl-diltiazem-d4 Hydrochloride in stability-indicating methods for diltiazem was not found in the provided search results, the principles of using deuterated standards are well-established. For instance, a study on the quantification of diltiazem and its metabolites, N-desmethyl diltiazem and desacetyl diltiazem, utilized diltiazem-D4 as an internal standard to ensure accuracy and precision. ijpsr.com This demonstrates the accepted practice of using a deuterated form of the primary compound or a related metabolite to improve the reliability of quantitative methods. Therefore, N,N-Didesmethyl-diltiazem-d4 Hydrochloride would be an ideal internal standard for the quantification of the N,N-didesmethyl diltiazem impurity.

A key aspect of stability-indicating methods is the identification and quantification of degradation products and other impurities. orientjchem.org This is essential for understanding the degradation pathways of the drug substance and for setting appropriate specifications for the final drug product. LC-MS/MS is a powerful tool for this purpose, providing both chromatographic separation and mass spectrometric identification of the compounds. ajptr.com

Forced degradation studies on diltiazem hydrochloride have revealed several key degradation products. Under acidic and basic conditions, hydrolysis is a major degradation pathway, often leading to the formation of desacetyl diltiazem. impactfactor.org Oxidative stress can also lead to the formation of various impurities. nih.gov

The quantification of these impurities is critical. Regulatory guidelines often require that any impurity above a certain threshold (e.g., 0.1%) be identified and quantified. orientjchem.org The use of a deuterated internal standard, such as N,N-Didesmethyl-diltiazem-d4 Hydrochloride, would be instrumental in the accurate quantification of the corresponding non-labeled impurity, N,N-didesmethyl diltiazem. By adding a known amount of the labeled standard to the sample, the ratio of the response of the analyte to the internal standard can be used to determine the concentration of the impurity with high accuracy, correcting for any analytical variability. ijpsr.com

Below are tables summarizing findings from studies on diltiazem and its impurities, which illustrate the type of data generated in the development of stability-indicating methods.

Table 1: Linearity and Quantification Limits for Diltiazem and Related Substances

This table presents the linearity range and limits of detection (LOD) and quantification (LOQ) for diltiazem and its related substances from a validated stability-indicating HPLC method. ajptr.com This data is crucial for ensuring the method is sensitive enough to detect and quantify impurities at required levels.

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Diltiazem Hydrochloride | 0.5 - 50 | 0.9996 | 0.0408 | 0.2668 |

| Desacetyl Diltiazem | 0.5 - 50 | 0.9996 | 0.0633 | 0.450 |

| Impurity F | 0.18 - 5.65 | > 0.99 | - | - |

Data sourced from multiple studies. researchgate.netajptr.com

Table 2: Recovery Data from a Validated HPLC Method for Diltiazem and Its Impurities

This table shows the recovery data, which indicates the accuracy of the analytical method. nih.gov High recovery values demonstrate that the method is capable of accurately measuring the amount of the analyte in the sample matrix.

| Compound | Spiked Concentration Level | Mean Recovery (%) |

| Diltiazem Hydrochloride | 1 | 99.8 |

| Diltiazem Hydrochloride | 2 | 101.2 |

| Known Impurities | 1 | 97.2 |

| Known Impurities | 2 | 101.3 |

Data represents a summary of findings on method accuracy. nih.gov

Table 3: Forced Degradation of Diltiazem Hydrochloride Oral Suspension

This table summarizes the results of forced degradation studies on a diltiazem oral suspension, showing the percentage of the drug remaining and the peak purity, which confirms the specificity of the method. pharmtech.com

| Stress Condition | % Diltiazem HCl Remaining | Peak Purity Value |

| 0.1 N HCl (24h) | 75.3 | > 0.999 |

| 0.1 N NaOH (1h) | 68.4 | > 0.999 |

| 3% H₂O₂ (24h) | 88.2 | > 0.999 |

| Heat (90°C, 24h) | 90.1 | > 0.999 |

| UV/Visible Light (24h) | 98.5 | > 0.999 |

Data from a study on extemporaneously compounded oral liquids. pharmtech.com

Future Directions and Emerging Research Perspectives

Advancements in Analytical Technologies for Isotope-Labeled Compounds

The precise analysis of isotope-labeled compounds is fundamental to their use in metabolic research. The unique properties of molecules like N,N-DidesmethylDiltiazem-d4 Hydrochloride, where hydrogen atoms are replaced by deuterium (B1214612), necessitate sophisticated analytical techniques. Continuous advancements in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this evolution.

Mass spectrometry is a cornerstone technique because it can readily distinguish between a deuterated compound and its non-deuterated counterpart based on the mass difference. nih.gov Modern MS-based methods offer exceptional sensitivity and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for quantifying drug metabolites in complex biological matrices. It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For deuterated internal standards like N,N-DidesmethylDiltiazem-d4, LC-MS/MS allows for accurate quantification of the target analyte by minimizing matrix effects that can affect ionization efficiency. oup.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution. chemicalsknowledgehub.com This allows for the confident identification of metabolites and the accurate determination of isotopic enrichment, even in complex mixtures. chemicalsknowledgehub.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique monitors the exchange of labile hydrogens with deuterium in solution, providing insights into protein conformation and dynamics. spectroscopyonline.comacs.org It can be used to study how a drug or its metabolite interacts with its target protein, revealing details about the binding site. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, particularly regarding the specific location of the isotopic labels within a molecule.

Deuterium (²H) NMR: While proton (¹H) NMR is limited for highly deuterated compounds due to weak residual signals, ²H NMR is an excellent alternative for structure verification and determining isotopic enrichment. wikipedia.orgsigmaaldrich.com It directly observes the deuterium signal, providing a clean spectrum without interference from proton signals. sigmaaldrich.com Although it has a similar chemical shift range to ¹H NMR, the resolution is typically lower. magritek.com

Quantitative ¹H and ²H NMR Combination: Recent methods combine quantitative ¹H NMR and ²H NMR to determine the isotopic abundance of deuterated compounds with high accuracy, in some cases surpassing classical ¹H NMR and MS methods. nih.gov

Table 1: Comparison of Advanced Analytical Technologies for Isotope-Labeled Compounds

| Technology | Principle | Key Advantages for Deuterated Compounds | Primary Application |

|---|---|---|---|

| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio after fragmentation. | High sensitivity and selectivity; excellent for quantification in complex biological samples. nih.govoup.com | Quantitative analysis of drug metabolites. |

| HRMS (TOF, Orbitrap) | Measures mass-to-charge ratio with very high accuracy and resolution. | Unambiguous molecular formula determination; precise measurement of isotopic patterns. chemicalsknowledgehub.com | Metabolite identification and isotopic purity assessment. |

| HDX-MS | Measures the rate of deuterium exchange on backbone amide hydrogens of a protein. | Provides information on protein structure, dynamics, and drug-protein interactions in solution. spectroscopyonline.comnih.gov | Characterizing drug binding and mechanism of action. |

| Deuterium (²H) NMR | Directly detects the NMR signal from deuterium nuclei. | Confirms the position of deuterium labels; verifies the effectiveness of deuteration. wikipedia.orgsigmaaldrich.com | Structural verification and purity analysis. |

Integration of Computational Modeling in Deuterated Drug Metabolism Research

The synergy between experimental data and computational modeling is transforming research into deuterated drug metabolism. In silico approaches provide predictive insights that can guide and refine laboratory experiments, saving significant time and resources in the drug discovery process. nih.govcreative-biolabs.com

Computational methods can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based models use the chemical structure of a compound to predict its metabolic fate, while structure-based models consider the interaction between the drug and metabolic enzymes, such as Cytochrome P450 (CYP) enzymes. creative-biolabs.comnih.gov

The integration of these models is particularly valuable for studying deuterated drugs:

Predicting Metabolic Fate: Computational tools can predict the likely sites of metabolism on a drug molecule. creative-biolabs.com For deuterated compounds, these models can help anticipate how the kinetic isotope effect—the slowing of bond cleavage at a deuterated position—might alter metabolic pathways. This can help foresee potential "metabolic switching," where metabolism shifts to an alternative, non-deuterated site. nih.gov

Elucidating Structural Interactions: Combining experimental techniques like HDX-MS with computational docking and molecular dynamics simulations is a powerful strategy. nih.gov HDX-MS data can provide constraints that guide the computational modeling, leading to more accurate three-dimensional models of how a drug or metabolite binds to an enzyme or receptor. acs.org This is especially useful when a crystal structure of the protein is unavailable. nih.gov

Refining Pharmacokinetic Models: Physiologically based pharmacokinetic (PBPK) models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. researchgate.net Data from in vitro metabolism studies using deuterated compounds can be used to build and validate these models, leading to better predictions of a drug's behavior in vivo. nih.gov

Recently developed tools like MetaPredictor, which use deep learning models, aim to provide more comprehensive and accurate predictions of drug metabolites without being limited by pre-compiled reaction rules. oup.com Such advancements are expected to further enhance the role of computational chemistry in the study of deuterated metabolites like N,N-DidesmethylDiltiazem-d4.

Expanding the Library of Isotope-Labeled Diltiazem (B1670644) Metabolites for Comprehensive Research

A comprehensive library of isotopically labeled metabolites is an invaluable resource for in-depth metabolic and pharmacological research. N,N-DidesmethylDiltiazem-d4 Hydrochloride is one component of a potential library for diltiazem, a drug known to undergo extensive metabolism into several active and inactive products. pfizermedical.com The major metabolic pathways include N-demethylation, O-demethylation, and deacetylation. pfizermedical.com

The importance of building a broader library of such labeled standards includes:

Metabolite Identification and Pathway Delineation: Untargeted metabolomics studies often detect unknown signals. nih.gov A library of synthesized, labeled standards is crucial for definitively identifying these signals as specific metabolites. nih.gov This helps in confirming metabolic pathways and discovering novel or unexpected biotransformation products. nih.gov

Pharmacological and Toxicological Assessment: Diltiazem's primary metabolite, N-monodesmethyldiltiazem, and its secondary metabolite, N,N-didesmethyldiltiazem, are pharmacologically active. researchgate.net Having access to pure, labeled forms of these and other metabolites allows for their individual pharmacological and toxicological properties to be studied systematically without interference from the parent drug or other metabolites.

Supporting Drug Development: The synthesis of key metabolites is a critical step in supporting drug development programs. An efficient synthesis for N,N-didesmethyldiltiazem has been developed to provide the necessary metabolic standard for research. researchgate.net Expanding these efforts to other metabolites, and creating their deuterated analogues, provides the tools needed for comprehensive preclinical and clinical investigation.

The availability of a rich library of stable isotope-labeled standards, including various deuterated forms of diltiazem and its metabolites, is essential for moving from observational studies to detailed, mechanistic investigations of the drug's disposition and action. nih.govisotope.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,N-DidesmethylDiltiazem-d4 Hydrochloride with high isotopic purity?

- Methodological Answer : The synthesis of deuterated analogs like N,N-DidesmethylDiltiazem-d4 typically involves replacing hydrogen atoms with deuterium at specific positions using deuterated reagents. For example, dimethylamine-d6 hydrochloride (or similar deuterated amines) can be used in nucleophilic substitution reactions to introduce deuterium into the molecule. Reaction optimization should focus on solvent choice (e.g., dichloromethane for controlled reactivity), temperature, and stoichiometric ratios to minimize isotopic dilution . Post-synthesis, purification via preparative HPLC with deuterium-compatible mobile phases ensures isotopic integrity .

Q. How can researchers validate the structural integrity and isotopic enrichment of N,N-DidesmethylDiltiazem-d4 Hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR and H-NMR, is critical for confirming deuterium incorporation. Mass spectrometry (LC-MS or HRMS) should be employed to verify molecular weight shifts (e.g., +4 Da for d4 labeling) and isotopic purity (>98%). Cross-validation with reference standards, such as those provided by LIPOMED, ensures analytical accuracy .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is recommended. For deuterated compounds, ensure chromatographic conditions (e.g., C18 columns, acetonitrile/water gradients) resolve isotopic peaks. Method validation should include specificity, linearity (1–100 ng/mL range), and precision (RSD <5%) per ICH guidelines .

Advanced Research Questions

Q. How can N,N-DidesmethylDiltiazem-d4 Hydrochloride be applied in metabolic pathway studies?

- Methodological Answer : The deuterated form is ideal for tracking metabolic stability and identifying phase I/II metabolites (e.g., demethylation or glucuronidation products). Use in vitro hepatocyte or microsomal assays with LC-HRMS to detect deuterium retention in metabolites. Compare metabolic profiles with non-deuterated analogs to assess isotope effects on enzyme kinetics .

Q. What experimental designs mitigate isotopic interference in pharmacokinetic (PK) studies?

- Methodological Answer : Co-administer deuterated and non-deuterated forms in crossover studies to evaluate isotope effects. Monitor plasma concentrations via LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to each isotopolog. Statistical analysis (ANOVA) can quantify differences in AUC, C, and half-life attributable to deuterium substitution .

Q. How do structural modifications (e.g., N,N-didesmethylation) impact the calcium channel blocking activity of diltiazem analogs?

- Methodological Answer : Conduct electrophysiological assays on cardiac myocytes or transfected HEK293 cells expressing L-type calcium channels. Compare IC values of N,N-DidesmethylDiltiazem-d4 with parent diltiazem. Molecular docking simulations can model interactions with channel binding sites, highlighting the role of demethylation in potency changes .

Q. What strategies resolve contradictions in stability data for deuterated pharmaceuticals under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to assess deuterium loss. Use Arrhenius modeling to predict shelf-life. If deuterium exchange occurs, reformulate with lyophilization or inert packaging (argon atmosphere) to minimize proton-deuterium exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.